molecular formula C16H15ClF3N3O4S B13211165 Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13211165
M. Wt: 437.8 g/mol
InChI Key: GEIJBRQRQNAJIV-UHFFFAOYSA-N
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Description

Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a chlorosulfonyl group, and an imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Benzylation: The final step involves the benzylation of the carboxylate group, which can be achieved using benzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to a sulfonamide or sulfone.

    Substitution: The trifluoromethyl and chlorosulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Sulfonamide or sulfone derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutics: Investigated for its potential use in treating various diseases.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins, while the chlorosulfonyl group can participate in covalent bonding with nucleophilic sites on biomolecules. The imidazo[1,2-a]pyrazine core provides a rigid framework that can interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
  • Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
  • Benzyl 3-[(chlorosulfonyl)methyl]-2,2-dimethylpyrrolidine-1-carboxylate

Uniqueness

Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential interactions with biological targets.

Properties

Molecular Formula

C16H15ClF3N3O4S

Molecular Weight

437.8 g/mol

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)-2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C16H15ClF3N3O4S/c17-28(25,26)10-12-14(16(18,19)20)21-13-8-22(6-7-23(12)13)15(24)27-9-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

GEIJBRQRQNAJIV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=C2CS(=O)(=O)Cl)C(F)(F)F)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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